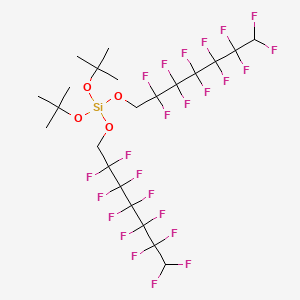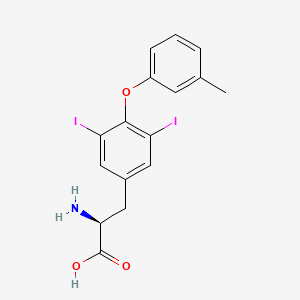
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine: is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a 3-methylphenyl group attached to the oxygen atom of the tyrosine molecule. The molecular formula of this compound is C16H15I2NO3, and it has a molecular weight of 523.1032 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine typically involves the iodination of a tyrosine derivative followed by the introduction of the 3-methylphenyl group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Substituted tyrosine derivatives with various functional groups replacing the iodine atoms.
科学研究应用
Chemistry: In chemistry, 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound can be used as a probe to study the role of iodinated tyrosine derivatives in biological systems. It can also be used to investigate the effects of iodine substitution on the biological activity of tyrosine-containing peptides and proteins.
Medicine: In medicine, this compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its iodine content makes it suitable for use in radiolabeling and imaging studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine involves its interaction with molecular targets such as enzymes, receptors, and transporters. The iodine atoms and the 3-methylphenyl group can influence the compound’s binding affinity and specificity for these targets. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.
相似化合物的比较
3,5-Diiodo-L-tyrosine: Similar structure but lacks the 3-methylphenyl group.
3-Iodo-L-tyrosine: Contains only one iodine atom.
O-(3-methylphenyl)-L-tyrosine: Lacks the iodine atoms.
Uniqueness: 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is unique due to the presence of both iodine atoms and the 3-methylphenyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
5383-39-1 |
|---|---|
分子式 |
C16H15I2NO3 |
分子量 |
523.10 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |
InChI 键 |
VLTNXXZNHLIABH-AWEZNQCLSA-N |
手性 SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
规范 SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


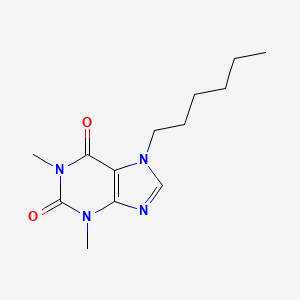
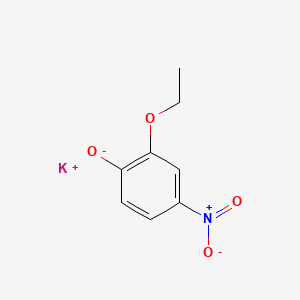
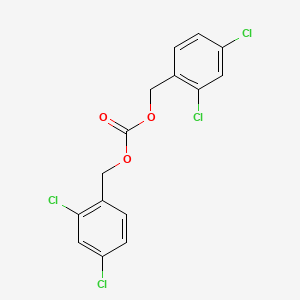
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
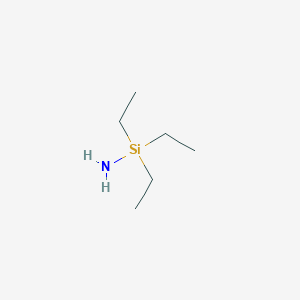
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
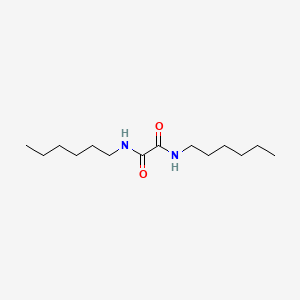
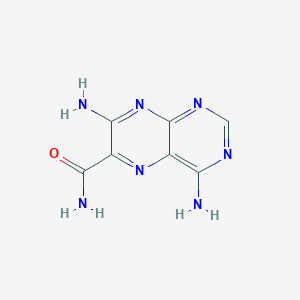

![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
